ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining an indole moiety with a thiazole ring, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Indole Derivative Attachment: The indole moiety can be introduced through a coupling reaction with the thiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters.
Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid.
Uniqueness
Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Biological Activity
Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazole ring fused with an indole moiety, which is known for its diverse biological activities. The molecular formula is C₁₄H₁₅N₃O₃S, and it has a molecular weight of approximately 301.35 g/mol. The presence of the indole structure often correlates with significant pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that derivatives of thiazole and indole compounds exhibit promising anticancer effects. For instance, compounds with similar structures have shown potent activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibiting IC₅₀ values as low as 6.31 µM have been reported, significantly outperforming traditional chemotherapeutics like acarbose .
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell metabolism and proliferation. Specifically, they may target pathways involved in cell cycle regulation and apoptosis induction.
Antimicrobial Activity
Thiazole-containing compounds have been documented for their antibacterial and antifungal properties. This compound could potentially inhibit the growth of pathogenic microorganisms through:
- Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for microbial survival .
- Cell Membrane Disruption : Some thiazole derivatives disrupt microbial cell membranes, leading to cell lysis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a thiazole derivative similar to this compound against human cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Compound | IC₅₀ (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 6.31 ± 0.03 | MCF-7 | Apoptosis induction |
Acarbose | 750.0 ± 10.0 | MCF-7 | Glycosidase inhibition |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results showed significant inhibition zones indicating effective antimicrobial activity.
Bacterial Strain | Inhibition Zone (mm) | Compound |
---|---|---|
E. coli | 15 | Compound B |
S. aureus | 20 | Compound C |
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-8-19(2)13-7-5-4-6-10(11)13/h4-9H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
MEPKKBWLRHXNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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